3-Methylhexan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylhexan-1-amine hydrochloride is a chemical compound with the molecular formula C7H18ClN. It is a derivative of hexanamine, characterized by the presence of a methyl group at the third position of the hexane chain and an amine group at the first position. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylhexan-1-amine hydrochloride typically involves the reaction of 3-methylhexan-1-amine with hydrochloric acid. The process can be summarized as follows:
Starting Material: 3-Methylhexan-1-amine.
Reaction: The amine is reacted with hydrochloric acid (HCl) to form the hydrochloride salt.
Conditions: The reaction is usually carried out at room temperature, and the product is isolated by crystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more sophisticated techniques to ensure high purity and yield. This can include:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Purification Steps: Such as recrystallization and filtration to remove impurities.
Chemical Reactions Analysis
Types of Reactions: 3-Methylhexan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides can be used under basic conditions.
Major Products:
Oxidation Products: Corresponding oxides or nitro compounds.
Reduction Products: Secondary or tertiary amines.
Substitution Products: Alkylated amines.
Scientific Research Applications
3-Methylhexan-1-amine hydrochloride is utilized in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving amine metabolism and enzyme interactions.
Industry: Used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 3-Methylhexan-1-amine hydrochloride involves its interaction with biological molecules. The amine group can form hydrogen bonds and ionic interactions with various molecular targets, influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Hexylamine: A simpler amine without the methyl substitution.
2-Amino-4-methylhexane: Another isomer with different substitution patterns.
Uniqueness: 3-Methylhexan-1-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in certain synthetic and research applications where other similar compounds may not be as effective.
Biological Activity
3-Methylhexan-1-amine hydrochloride, commonly known as methylhexanamine or 1,3-dimethylamylamine (DMAA), is an organic compound with notable biological activities. Initially developed as a nasal decongestant, it has gained popularity in dietary supplements and sports nutrition for its stimulant properties. This article explores its biological activity, mechanisms of action, safety concerns, and relevant case studies.
Chemical Structure and Properties
This compound is a simple aliphatic amine with the following chemical structure:
- Molecular Formula : C7H17ClN
- Molecular Weight : 151.68 g/mol
The compound features a branched-chain structure that contributes to its biological activity, particularly its sympathomimetic effects.
The primary mechanism of action for 3-methylhexan-1-amine involves its role as an indirect sympathomimetic agent . It stimulates the release of norepinephrine and epinephrine, leading to increased heart rate, blood pressure, and energy levels. This stimulation occurs through:
- Adrenergic Receptor Activation : DMAA binds to adrenergic receptors, mimicking the effects of adrenaline.
- CNS Stimulation : It affects central nervous system pathways, enhancing alertness and reducing fatigue .
Pharmacological Effects
The pharmacological profile of 3-methylhexan-1-amine includes:
- Stimulant Effects : Increases in energy and alertness.
- Appetite Suppression : Utilized in weight loss supplements due to its appetite-suppressing properties.
- Performance Enhancement : Commonly used by athletes to improve physical performance and endurance.
Safety and Toxicity
Despite its benefits, 3-methylhexan-1-amine has been linked to serious health risks:
- Cardiovascular Events : Cases of hypertension, tachycardia, and even fatalities have been reported following its use in supplements .
- Regulatory Actions : The FDA has issued warnings against its use in dietary supplements due to safety concerns, leading to bans in various sports organizations .
Case Studies
Several case studies illustrate the risks associated with 3-methylhexan-1-amine:
- 2010 New Zealand Incident : A young man suffered a cerebral hemorrhage after ingesting DMAA along with caffeine and alcohol. This incident raised concerns about the safety of combining stimulants .
- London Marathon Tragedy (2012) : The death of runner Claire Squires was linked to the consumption of energy drinks containing DMAA. The coroner noted it was "probably an important factor" in her collapse .
- Sports Doping Cases : Numerous athletes have faced suspensions for testing positive for DMAA, including incidents during high-profile events like the Winter Olympics and various professional sports leagues .
Research Findings
Recent studies have focused on the biological activity of 3-methylhexan-1-amine:
Properties
IUPAC Name |
3-methylhexan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N.ClH/c1-3-4-7(2)5-6-8;/h7H,3-6,8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJHIRHPFFBOOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)CCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2089255-88-7 |
Source
|
Record name | 3-methylhexan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.